molecular formula C19H13N3O2 B5425420 2-(3-nitrophenyl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile

2-(3-nitrophenyl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile

Cat. No. B5425420
M. Wt: 315.3 g/mol
InChI Key: DLZUGAZMTOOCHQ-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitrophenyl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the regulation of glucose metabolism in diabetes, and the reduction of oxidative stress in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-nitrophenyl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile in lab experiments is its high potency and selectivity for specific enzymes and signaling pathways. However, one of the major limitations is its potential toxicity and side effects, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(3-nitrophenyl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile, including the development of more potent and selective analogs, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action at the molecular level. Additionally, there is a need for further studies to determine the optimal dosage and administration of this compound for different applications.

Synthesis Methods

The synthesis of 2-(3-nitrophenyl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile involves the reaction of 3-nitrobenzaldehyde with 1-phenyl-2-pyrrolidinone in the presence of potassium carbonate and acetonitrile. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-(3-nitrophenyl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile has been extensively used in scientific research to explore its potential applications in various fields. One of the major areas of research is its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

(E)-2-(3-nitrophenyl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c20-14-16(15-6-4-9-19(12-15)22(23)24)13-18-10-5-11-21(18)17-7-2-1-3-8-17/h1-13H/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZUGAZMTOOCHQ-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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